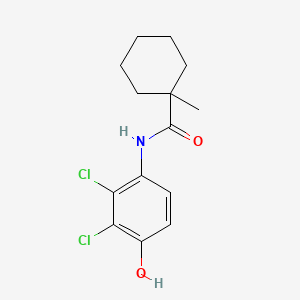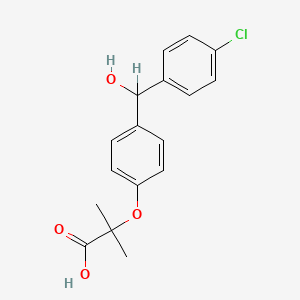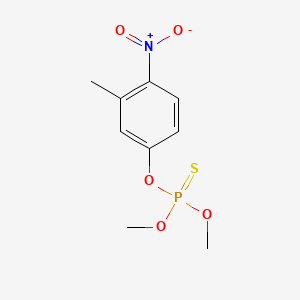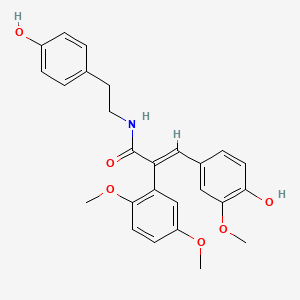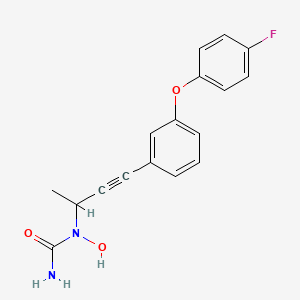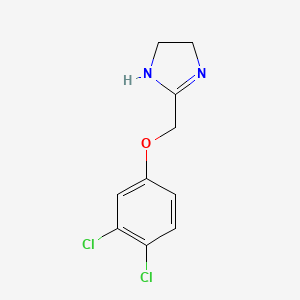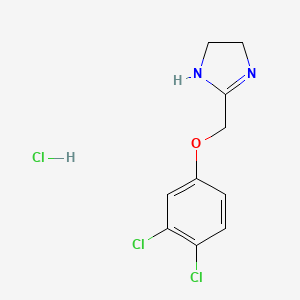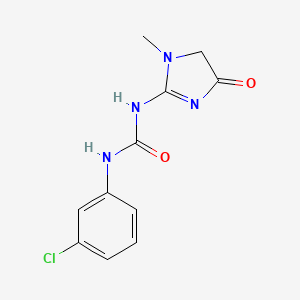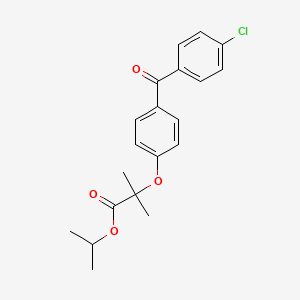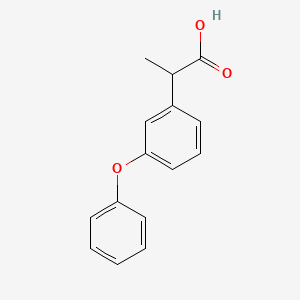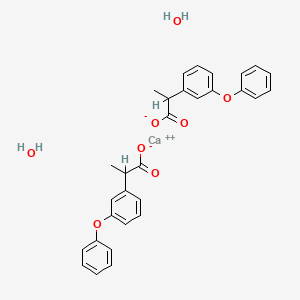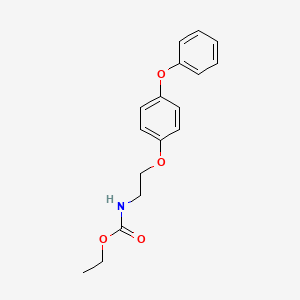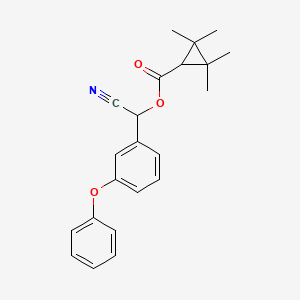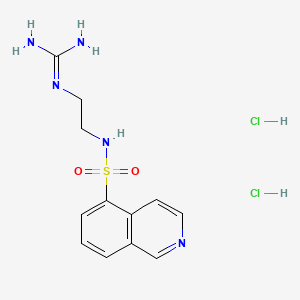
N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride” is C4H12N6 . It contains 22 atoms; 12 Hydrogen atoms, 4 Carbon atoms, and 6 Nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride” is 144.17828 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.Scientific Research Applications
Vasodilatory Activity
N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives, including HA1004, have been studied for their vasodilatory activity. Research shows that these compounds can induce vasodilation when injected into the femoral artery of dogs, with effects comparable to clinically used vasodilators like diltiazem. This highlights their potential in treating conditions requiring vascular relaxation (Morikawa et al., 1989).
Role in Protein Kinase C Inhibition
Studies have identified N-(-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride (HA1004) as a potent inhibitor of certain protein kinases, particularly cGMP- and cAMP-dependent protein kinases. Its inhibitory effect on these kinases has been leveraged in various studies to explore cell signaling pathways and cellular functions, such as the modulation of natural killer activity and differentiation in Neuro-2a cells (Ito et al., 1988); (Miñana et al., 1990).
Cardiovascular Actions
HA1004 has been studied for its unique cardiovascular actions. Unlike typical calcium entry blockers, HA1004 induces vasodilation in various arterial systems without depressing cardiac function. This suggests its potential as a novel class of calcium antagonist, distinct from traditional agents like verapamil and nicardipine (Asano & Hidaka, 1985); (Asano & Hidaka, 1984).
Potential in Treating Cerebral Vasospasm
Research has explored the use of HA1004 in treating cerebral vasospasm, a condition often seen following subarachnoid hemorrhage. HA1004, as an intracellular calcium antagonist, showed promising results in dilating cerebral arteries in a canine model, indicating its potential therapeutic application in neurological conditions (Takayasu et al., 1986).
Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis
HA1004 has been used to study the role of protein kinases in cytotoxic T lymphocyte-mediated lysis. Its inhibition of certain protein kinases provided insights into the biochemical signaling involved in immune cell functions (Juszczak & Russell, 1989).
Neurological Applications
The compound has also been investigated for its role in inducing morphological differentiation in human neuroblastoma cells. The observed neuritogenesis in response to HA1004 treatment suggests its utility in studying neuronal differentiation and the regulation of neural cells (Shea & Beermann, 1991).
properties
IUPAC Name |
2-[2-(isoquinolin-5-ylsulfonylamino)ethyl]guanidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S.2ClH/c13-12(14)16-6-7-17-20(18,19)11-3-1-2-9-8-15-5-4-10(9)11;;/h1-5,8,17H,6-7H2,(H4,13,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTUBVLLVFJRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-guanidinoethyl)-5-isoquinolinesulfonamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



